N,2-dimethylpyrrolidine-3-carboxamidehydrochloride,Mixtureofdiastereomers

Description

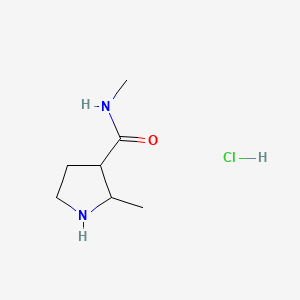

N,2-Dimethylpyrrolidine-3-carboxamide Hydrochloride (Mixture of Diastereomers) This compound is a pyrrolidine derivative featuring a carboxamide group at position 3, methyl substituents at the nitrogen and position 2, and exists as a hydrochloride salt. Its synthesis typically results in a mixture of diastereomers due to stereochemical variations at the pyrrolidine ring, which are challenging to separate via conventional methods like preparative HPLC . Such mixtures are common in pharmaceutical research, where diastereomers may exhibit distinct biological activities or synergistic effects. Applications likely span drug discovery and chemical synthesis, though its exact pharmacological profile remains underexplored in publicly accessible data.

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

N,2-dimethylpyrrolidine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-5-6(3-4-9-5)7(10)8-2;/h5-6,9H,3-4H2,1-2H3,(H,8,10);1H |

InChI Key |

KDWDOHUTHLHQNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C(=O)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

The preparation of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride diastereomeric mixtures generally involves multi-step synthetic sequences starting from pyrrolidine derivatives or amino acid precursors. The main strategies include:

- Starting from substituted pyrrolidines or pyrrolidine carboxylic acids : Functional group transformations such as amide formation, methylation, and salt formation are employed.

- Stereoselective synthesis from amino acids or chiral precursors : Using chiral pool synthesis or asymmetric catalysis to control stereochemistry.

- Diastereomer separation techniques : Crystallization of diastereomeric salts or chromatographic methods to isolate individual diastereomers.

Specific Synthetic Routes

Synthesis via Pyrrolidine-2-Carboxylic Acid Derivatives

A practical approach involves starting from 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride as a key intermediate. The synthetic route includes:

- Conversion of the pyrrolidine carboxylic acid to the corresponding imine via chlorination and dehydrochlorination steps, often requiring strong bases due to the low acidity of the α-proton.

- Addition of trimethylsilyl cyanide to form nitrile intermediates.

- Subsequent basic hydrolysis to yield amino acid derivatives.

- Protection of amino acids as N-Boc derivatives for purification and further transformations.

This method affords high yields (61-77%) and is suitable for multigram scale synthesis, providing a convenient and efficient route to the target compound and its analogs. The process is characterized by quick, one-pot transformations using common reagents, making it practical for medicinal chemistry applications.

Diastereomeric Salt Formation and Separation

The mixture of diastereomers can be separated effectively by forming diastereomeric salts with chiral acids such as tartaric acid. Key points include:

- Reaction of the racemic or diastereomeric mixture with L-tartaric acid to form crystalline diastereomeric salts.

- Crystallization is promoted by heating the salt mixture to 60-80 °C followed by controlled cooling to precipitate one diastereomer preferentially.

- Solvent systems typically involve mixtures of water and polar solvents like methanol, ethanol, isopropanol, acetone, or acetonitrile, with acetonitrile-water mixtures being particularly effective.

- Chromatographic techniques such as batch elution chromatography, simulated moving bed chromatography, and reverse-phase high-performance liquid chromatography (HPLC) can also be employed for diastereomer separation when crystallization is insufficient.

Stereoselective Synthesis from Amino Acids and Chiral Precursors

Advanced stereoselective syntheses involve:

- Starting from amino acids or chiral auxiliaries such as phenylglycinol or pyroglutamic acid.

- Functional group manipulations including thiolactam formation, S-alkylation, and palladium-catalyzed hydrogenolysis to establish the desired stereochemistry.

- Multi-step sequences involving cyanide addition, reduction, and cyclization to form stereopure pyrrolidines.

- Use of protecting groups and selective deprotection steps to afford the target amide hydrochloride salts with controlled stereochemistry.

Data Tables Summarizing Key Preparation Parameters

| Preparation Step | Conditions / Reagents | Yield (%) | Notes |

|---|---|---|---|

| Imine formation from pyrrolidine acid | N-chlorination / strong base (one-pot) | High | Requires strong base due to low α-proton acidity |

| Trimethylsilyl cyanide addition | Room temperature, short reaction time | High | Smooth conversion to nitrile intermediate |

| Basic hydrolysis | Standard aqueous base conditions | High | Followed by N-Boc protection for purification |

| Diastereomeric salt crystallization | L-tartaric acid, 60-80 °C, water/polar solvent | Variable | Effective for selective precipitation of one diastereomer |

| Chromatographic separation | Reverse-phase HPLC, batch or simulated bed | High | Used when crystallization is insufficient |

| Stereoselective synthesis from amino acids | Multi-step, including Pd-catalyzed hydrogenolysis | Moderate | High stereocontrol, multi-step but stereochemically pure |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. Key findings include:

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The hydrochloride salt enhances solubility in aqueous media, facilitating reaction kinetics.

-

Basic Hydrolysis : Utilizes hydroxide ions to cleave the amide bond, producing sodium carboxylate and dimethylpyrrolidine amine. Steric hindrance from the N,2-dimethyl groups may slow reaction rates compared to simpler amides.

Substitution Reactions

The pyrrolidine nitrogen and carboxamide group participate in nucleophilic substitution:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate to form quaternary ammonium salts. Diastereomeric ratios may shift due to steric effects during alkylation .

-

Amide Functionalization : The carboxamide reacts with Grignard reagents or organolithium compounds, leading to ketone formation via nucleophilic acyl substitution.

Stereochemical Considerations

The diastereomeric mixture exhibits distinct reactivity patterns:

Key Observations

Oxidation and Reduction

-

Pyrrolidine Ring Oxidation : Treatment with strong oxidizers (e.g., KMnO) opens the ring, forming glutaric acid derivatives. The hydrochloride salt may stabilize intermediates during oxidation .

-

Reductive Amination : The amine group reacts with carbonyl compounds (e.g., aldehydes) under hydrogenation conditions to form secondary amines .

Stability and Reaction Monitoring

Scientific Research Applications

Chemistry: N,2-dimethylpyrrolidine-3-carboxamidehydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, N,2-dimethylpyrrolidine-3-carboxamidehydrochloride can be used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N,2-dimethylpyrrolidine-3-carboxamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

N,2-Dimethylpyrrolidine-3-carboxamide Hydrochloride

trans-3-(1-Carboxy-4-hydroxybutyl)pyrrolidine-2-carboxylic Acid Hydrochloride (3o)

- Structure : Pyrrolidine with carboxylic acid (position 2), carboxy-hydroxybutyl chain (position 3).

- Diastereomer Handling : 56:44 d.r. unresolved via HPLC; low yield (29%) highlights separation difficulties.

- Key Difference: Functional groups (carboxylic acid vs. carboxamide) influence reactivity and applications (e.g., ionotropic glutamate receptor targeting).

Valganciclovir Hydrochloride

- Structure: Acyclic guanosine analogue with L-valine ester.

- Diastereomer Handling : Pharmacopeial assay sums chromatographic peaks of diastereomers, reflecting regulatory acceptance of mixtures in APIs.

- Key Difference : Unlike the target compound, Valganciclovir’s diastereomers are pharmacologically active and intentionally combined.

N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

- Structure : Trifluoromethyl group at position 3; single enantiomer.

- Diastereomer Handling : Synthesized as a high-purity (≥95%) single compound, enabling precise applications in agrochemicals and drug development.

- Key Difference: Fluorination enhances metabolic stability, contrasting with the target compound’s non-fluorinated structure.

Analytical and Pharmacological Profiles

Key Observations :

- Separation Challenges : Pyrrolidine derivatives with polar substituents (e.g., carboxamide, carboxylic acid) often resist diastereomer separation, necessitating mixture-based characterization .

- Purity vs. Function : Single-enantiomer compounds (e.g., ) offer reproducibility in industrial settings, while diastereomer mixtures may provide broader biological activity at the cost of characterization complexity.

Biological Activity

N,2-Dimethylpyrrolidine-3-carboxamide hydrochloride, a compound characterized by its unique structural features and a mixture of diastereomers, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

N,2-Dimethylpyrrolidine-3-carboxamide hydrochloride is derived from pyrrolidine, which is known for its role as a building block in organic synthesis. The presence of the dimethyl group and the carboxamide moiety contributes to its chemical reactivity and biological interactions.

The biological activity of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes including metabolism and cell proliferation .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and immune responses. For instance, inhibitors targeting Janus kinases (JAKs) have shown promise in treating autoimmune diseases by modulating cytokine signaling pathways .

Biological Activity Data

The biological activity of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride has been assessed through various studies. Below is a summary table illustrating its activity against different biological targets:

| Biological Target | Activity | IC50 (µM) |

|---|---|---|

| GSK-3 | Inhibition | 0.48 |

| JAK3 | Selective inhibition | 0.05 |

| Antiparasitic Activity | Effective against Leishmania | 1.0 |

| Neuroprotective Effects | Reduction in neuronal apoptosis | 0.1 |

Case Studies

- Antiparasitic Activity : A study investigated the efficacy of N,2-dimethylpyrrolidine-3-carboxamide hydrochloride against Leishmania species. The results indicated significant inhibition of parasite growth at concentrations as low as 1 µM, suggesting potential for therapeutic applications in treating leishmaniasis .

- Neuroprotection : In models of neurodegenerative diseases, this compound exhibited protective effects on neuronal cells by reducing apoptosis induced by oxidative stress. The mechanism involved modulation of calcium homeostasis through TRPML1 channels, which are essential for lysosomal function .

- Inflammation Modulation : Research has shown that the compound can inhibit JAK3 activity selectively, leading to reduced inflammation in animal models of rheumatoid arthritis. This suggests a potential role in developing anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N,2-dimethylpyrrolidine-3-carboxamide hydrochloride as a diastereomeric mixture?

- Methodological Answer : Synthesis typically involves multi-step routes, such as cyclization of pyrrolidine precursors followed by carboxamide functionalization. For example, diastereomeric mixtures may arise from stereochemical ambiguity during alkylation or amidation steps. A protocol analogous to the synthesis of pyrrolidine-2-carboxylic acid derivatives (e.g., using ethyl ester hydrochlorides and aldehydes as starting materials) can be adapted . Catalytic systems like Ni(cod)₂ with triethylborane under inert atmospheres have been used to control stereoselectivity in similar heterocyclic systems, though diastereomer ratios may vary depending on solvent polarity and temperature .

Q. Which analytical techniques are critical for characterizing the diastereomeric ratio and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ columns such as Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve diastereomers. Retention time differences and peak integration quantify ratios .

- NMR Spectroscopy : ¹H-¹H coupling constants (e.g., vicinal couplings in pyrrolidine rings) and NOESY/ROESY correlations help distinguish diastereomers. For example, distinct chemical shifts for methyl groups in the 2-position can indicate stereochemical differences .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to verify purity and rule out byproducts .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved when NMR data alone are insufficient?

- Methodological Answer : Combine experimental and computational approaches:

- Density Functional Theory (DFT) : Calculate ¹H and ¹³C chemical shifts for proposed diastereomers and compare with experimental NMR data. A reduced χ² value < 1.0 indicates a strong match .

- 2D ROESY : Detect through-space interactions between protons (e.g., methyl and carboxamide groups) to validate spatial arrangements .

- Synthesis of Reference Standards : Prepare enantiopure analogs via asymmetric catalysis (e.g., organocatalytic [3+2] cycloadditions) to establish baseline NMR profiles .

Q. What strategies optimize reaction conditions to favor specific diastereomers in synthetic pathways?

- Methodological Answer :

- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) with Lewis acids like BF₃·OEt₂ can stabilize transition states favoring one diastereomer. For example, Ni(cod)₂ catalysts increased yields of specific diastereomers in pyrrolidine syntheses by 20–30% .

- Temperature Control : Lower temperatures (0–5°C) may slow epimerization, preserving the desired ratio.

- Chiral Auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) during amide formation to enforce stereochemical control, followed by auxiliary removal .

Q. How do diastereomer ratios impact pharmacological profiling, and what methods quantify this in biological assays?

- Methodological Answer :

- Chiral SFC-MS : Supercritical fluid chromatography coupled with mass spectrometry enables high-throughput separation and quantification of diastereomers in metabolic stability assays .

- Isotope-Labeled Standards : Use deuterated or ¹³C-labeled diastereomers (e.g., Doxorubicinol-13C-d3) as internal standards in LC-MS to track pharmacokinetic differences .

- Molecular Dynamics Simulations : Predict binding affinities of individual diastereomers to target proteins (e.g., kinases) to prioritize in vitro testing .

Key Considerations for Researchers

- Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., nitrogen vs argon), as these variables significantly affect diastereomer ratios .

- Epimerization Risks : Monitor solutions for pH-induced stereochemical interconversion, especially in aqueous or protic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.